4'-Bromo-[1,1'-biphenyl]-4-amine

Catalog No.
S775528
CAS No.
3365-82-0
M.F
C12H10BrN
M. Wt
248.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromo-[1,1'-biphenyl]-4-amine

CAS Number

3365-82-0

Product Name

4'-Bromo-[1,1'-biphenyl]-4-amine

IUPAC Name

4-(4-bromophenyl)aniline

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

InChI

InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2

InChI Key

YGPBKHKHMVGUFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)N

Synthesis:

4'-Bromo-1,1'-biphenyl-4-amine is an aromatic amine synthesized through various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination. These reactions involve coupling a bromo-substituted biphenyl intermediate with an appropriate amine precursor [].

Potential Applications:

Research suggests that 4'-Bromo-1,1'-biphenyl-4-amine might hold potential applications in various scientific fields, including:

  • Organic Light-Emitting Diodes (OLEDs): The optoelectronic properties of 4'-Bromo-1,1'-biphenyl-4-amine make it a potential candidate for use in OLED materials. Studies have explored its use as a hole transport material (HTM) in OLED devices due to its ability to efficiently transport positive charges [].
  • Other Electronic Devices: Beyond OLEDs, researchers are investigating the use of 4'-Bromo-1,1'-biphenyl-4-amine in other electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OPVs). Its unique properties, such as charge transport and film-forming capabilities, are being explored for potential applications in these areas [, ].

4'-Bromo-[1,1'-biphenyl]-4-amine is an organic compound with the molecular formula C12H10BrNC_{12}H_{10}BrN and a molecular weight of approximately 233.104 g/mol. This compound features a biphenyl structure with a bromine atom and an amine group attached to the phenyl ring at the para position. Its IUPAC name reflects its chemical structure, indicating the positions of the substituents on the biphenyl framework. The compound is also known by various synonyms such as 4-bromobiphenyl-4-amine and p-bromobiphenyl-4-amine .

Typical of aromatic compounds:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further functionalization of the biphenyl structure.
  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions, facilitating the introduction of diverse functional groups.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki or Ullmann reactions, which are useful in synthesizing more complex organic molecules .

Studies have shown that derivatives of 4'-Bromo-[1,1'-biphenyl]-4-amine exhibit significant biological activity. For instance, certain derivatives have demonstrated trypanocidal and leishmanicidal effects, indicating potential applications in treating parasitic infections like Chagas disease and leishmaniasis. In vitro studies have reported that these compounds are active against various mycobacterial species, suggesting their potential as antimicrobial agents .

Several methods exist for synthesizing 4'-Bromo-[1,1'-biphenyl]-4-amine:

  • Bromination of Biphenyl: Biphenyl can be brominated using bromine in the presence of a solvent like carbon tetrachloride to yield 4-bromobiphenyl.
  • Amination Reaction: The resulting bromobiphenyl can then undergo nucleophilic substitution with ammonia or an amine to introduce the amino group at the para position .
  • Coupling Reactions: More complex synthetic routes may involve coupling reactions using palladium catalysts to form biphenyl derivatives with amine functionalities.

The compound has several notable applications:

  • Pharmaceuticals: Its derivatives are being investigated for their potential use in treating parasitic diseases and bacterial infections.
  • Material Science: Compounds with similar structures are utilized in organic electronics and materials due to their electronic properties.
  • Research: It serves as a model compound in various chemical studies related to aromatic chemistry and drug development .

Interaction studies involving 4'-Bromo-[1,1'-biphenyl]-4-amine have focused primarily on its biological interactions. Research indicates that certain derivatives exhibit selective toxicity against pathogenic organisms while showing reduced toxicity towards mammalian cells. This selectivity is crucial for developing effective therapeutic agents with minimal side effects .

Several compounds share structural similarities with 4'-Bromo-[1,1'-biphenyl]-4-amine. Here are some notable examples:

Compound NameStructure TypeKey Features
4-BromoanilineAromatic amineSimilar amine functionality; used in dye synthesis.
4-Chloro-[1,1'-biphenyl]-4-amineAromatic amineChlorine substituent instead of bromine; studied for similar biological activities.
4-Methyl-[1,1'-biphenyl]-4-amineAromatic amineMethyl group affects electronic properties; used in material science.
N,N-Dimethyl-[1,1'-biphenyl]-4-amineTertiary amineEnhanced solubility; investigated for pharmacological properties.

These compounds highlight the uniqueness of 4'-Bromo-[1,1'-biphenyl]-4-amine through its specific bromine substitution and resultant biological activities, differentiating it from others in terms of reactivity and application potential .

The synthesis of brominated biphenyl derivatives gained prominence in the mid-20th century alongside advancements in cross-coupling reactions. While the exact discovery date of 4'-Bromo-[1,1'-biphenyl]-4-amine remains unclear, its emergence aligns with the development of methods for selective bromination of biphenyl systems. Early patents, such as US4990705A (1989), detailed solvent-mediated monobromination techniques to minimize dibrominated byproducts. These protocols laid the groundwork for targeted synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine, which later became accessible through commercial suppliers like Fluorochem and Tokyo Chemical Industry.

Significance in Organic Chemistry

This compound’s utility stems from its dual functional groups:

  • The bromine atom facilitates Suzuki-Miyaura and Ullmann cross-coupling reactions, enabling carbon-carbon bond formation.
  • The amine group serves as a nucleophile or directing group in electrophilic substitution reactions.

For example, it acts as a precursor in synthesizing liquid crystal materials and pharmaceutical intermediates, such as antiviral agents and kinase inhibitors. Its role in palladium-catalyzed carboamination reactions further underscores its importance in constructing nitrogen-containing heterocycles.

Classification and Nomenclature

4'-Bromo-[1,1'-biphenyl]-4-amine belongs to the brominated biphenyl amines subclass, characterized by:

  • A biphenyl core (two benzene rings connected by a single bond).
  • Substituents including halogens (bromine) and amines.

Systematic IUPAC naming follows positional numbering: the amine at position 4 and bromine at position 4' on the second ring. Common synonyms include 4-Amino-4'-bromobiphenyl and 4-(4-bromophenyl)aniline.

Relationship to the Biphenyl Compound Family

Biphenyl derivatives exhibit wide-ranging applications due to their planar structure and substituent-dependent electronic properties. Key comparisons include:

CompoundSubstituentsApplications
BiphenylNoneDielectric fluids, heat transfer
Polychlorinated biphenyls (PCBs)Multiple Cl atomsHistorical industrial use (banned)
4'-Bromo-[1,1'-biphenyl]-4-amineBr (4'), NH₂ (4)Synthetic intermediate

Unlike nonpolar biphenyl, the bromine and amine groups in this compound enhance its reactivity and solubility in polar solvents, broadening its synthetic utility.

XLogP3

4.3

Other CAS

3365-82-0

Dates

Modify: 2023-08-15

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